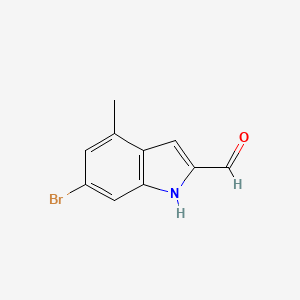

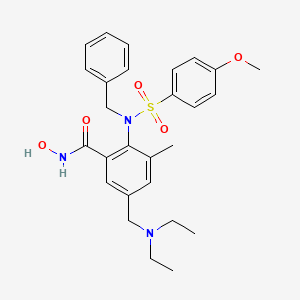

![molecular formula C9H17Cl2N B2897260 5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2044901-63-3](/img/structure/B2897260.png)

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” likely belongs to the class of organic compounds known as azabicyclo[3.3.1]nonanes . These are organic compounds containing a bicyclic structure that is made up of a three-ring system with nine atoms, and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, similar compounds, such as those based on 9-borabicyclo[3.3.1]nonane (9-BBN), have been developed for Suzuki–Miyaura coupling reactions .Chemical Reactions Analysis

Again, while specific chemical reactions involving “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, similar compounds have been used in Suzuki–Miyaura coupling reactions .科学的研究の応用

Acaricidal Activity

Derivatives of bicyclo[3.3.1]nonane have been explored for their potential as acaricides, which are agents that kill ticks and mites. A related compound was found to exhibit weak acaricidal activity, suggesting that “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” could be investigated for similar uses .

Synthesis of Azabicyclo Nonane Derivatives

The compound may serve as a precursor in the synthesis of various 3-azabicyclo[3.3.1]nonane derivatives, which are synthetically attractive due to their potential applications in pharmaceuticals and materials science .

Asymmetric Catalysis

Bicyclo[3.3.1]nonane derivatives are attractive for use in asymmetric catalysis, which is a type of catalysis that can produce chiral molecules preferentially. This application is crucial in the production of enantiomerically pure pharmaceuticals .

Anticancer Research

Some bicyclo[3.3.1]nonane derivatives have shown promise as potent anticancer entities, indicating that “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” could be explored for its efficacy against cancer cells .

Ion Receptors

These compounds have also been used as ion receptors, which can selectively bind to specific ions, making them useful in sensor technology and environmental monitoring .

Metallocycles Construction

The structural features of bicyclo[3.3.1]nonane derivatives make them suitable for constructing metallocycles, which are cyclic metal-containing molecules with potential applications in materials science and catalysis .

将来の方向性

While specific future directions for “5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride” are not available, research into similar compounds continues to be an active area of study . For example, synthetic and crystallographic studies of bicyclo[3.3.1]nonane derivatives continue to provide insights into their potential applications .

作用機序

Target of Action

The primary targets of 5-(Chloromethyl)-1-azabicyclo[33Compounds with similar azabicyclo structures, such as acynonapyr, have been found to exhibit high activity against spider mite species in the genera tetranychus and panonychus .

Mode of Action

For instance, nonempirical calculations suggest that 3,7-dimethyl-3,7-diaza compounds are generally more prone to adopt the “chair-boat” (CB) conformation .

Biochemical Pathways

The biochemical pathways affected by 5-(Chloromethyl)-1-azabicyclo[33The synthesis of similar azabicyclo compounds has been discussed , which could potentially provide insights into the biochemical pathways they might affect.

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been reported to exhibit high activity against certain mite species .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-(Chloromethyl)-1-azabicyclo[33It’s worth noting that similar compounds, such as acynonapyr, have been used in various environments, including vegetables, tea, citrus, cut flowers, almond, pome fruit, hops, and turf .

特性

IUPAC Name |

5-(chloromethyl)-1-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN.ClH/c10-7-9-3-1-5-11(8-9)6-2-4-9;/h1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPNZCOCKVJDSKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCCN(C1)C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-1-azabicyclo[3.3.1]nonane hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897177.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone](/img/structure/B2897178.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897179.png)

![4-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2897186.png)

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2897187.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2897188.png)

methanone](/img/structure/B2897195.png)

![2,5-dichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2897198.png)